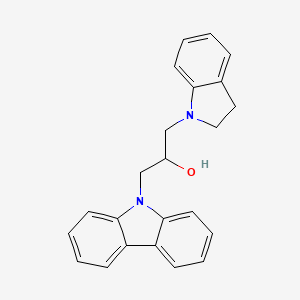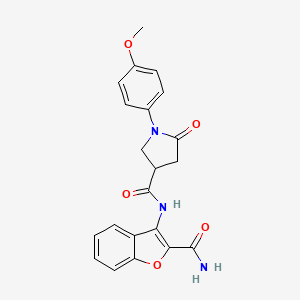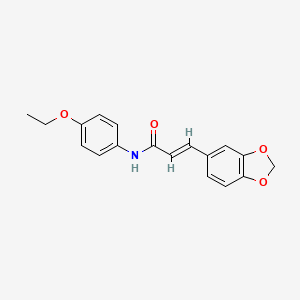
1-(9H-carbazol-9-yl)-3-(2,3-dihydro-1H-indol-1-yl)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(9H-carbazol-9-yl)-3-(2,3-dihydro-1H-indol-1-yl)propan-2-ol is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a beta-adrenergic receptor agonist, which means it has the ability to activate the beta-adrenergic receptors in the body. In
作用机制
The mechanism of action of 1-(9H-carbazol-9-yl)-3-(2,3-dihydro-1H-indol-1-yl)propan-2-ol involves its ability to bind to and activate beta-adrenergic receptors. These receptors are found on the surface of various cells in the body, including heart cells, smooth muscle cells, and liver cells. When activated, these receptors trigger a signaling cascade that leads to the physiological effects mentioned above.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(9H-carbazol-9-yl)-3-(2,3-dihydro-1H-indol-1-yl)propan-2-ol are primarily due to its activation of beta-adrenergic receptors. These effects include increased heart rate, increased blood pressure, and increased release of glucose from the liver. In addition, this compound has been shown to have anti-inflammatory effects and may play a role in the regulation of immune function.
实验室实验的优点和局限性
One major advantage of using 1-(9H-carbazol-9-yl)-3-(2,3-dihydro-1H-indol-1-yl)propan-2-ol in lab experiments is its ability to selectively activate beta-adrenergic receptors. This allows researchers to study the specific effects of beta-adrenergic receptor activation without the confounding effects of other signaling pathways. However, one limitation of using this compound is its potential for off-target effects, particularly at high doses. Careful dose titration is necessary to ensure that the effects observed in experiments are due specifically to beta-adrenergic receptor activation.
未来方向
There are several potential future directions for research on 1-(9H-carbazol-9-yl)-3-(2,3-dihydro-1H-indol-1-yl)propan-2-ol. One area of interest is the role of beta-adrenergic receptor activation in the regulation of immune function. This compound has been shown to have anti-inflammatory effects, and further research could elucidate the underlying mechanisms of this effect. Another potential direction for research is the use of this compound as a tool for studying the role of beta-adrenergic receptors in the development and progression of cardiovascular disease. Finally, there is potential for the development of novel therapeutic agents based on the structure of 1-(9H-carbazol-9-yl)-3-(2,3-dihydro-1H-indol-1-yl)propan-2-ol.
合成方法
The synthesis of 1-(9H-carbazol-9-yl)-3-(2,3-dihydro-1H-indol-1-yl)propan-2-ol is a complex process that involves several steps. The first step is the synthesis of 1-(9H-carbazol-9-yl)-3-(2,3-dihydro-1H-indol-1-yl)propan-1-one, which is achieved by the reaction of 9H-carbazole and indole with 2-bromoacetone. The second step involves the reduction of the carbonyl group in the propan-1-one to form the final product, 1-(9H-carbazol-9-yl)-3-(2,3-dihydro-1H-indol-1-yl)propan-2-ol. This reduction is typically carried out using sodium borohydride or lithium aluminum hydride.
科学研究应用
1-(9H-carbazol-9-yl)-3-(2,3-dihydro-1H-indol-1-yl)propan-2-ol has been extensively studied in scientific research due to its ability to activate beta-adrenergic receptors. This activation has been shown to have a variety of effects on the body, including increasing heart rate, increasing blood pressure, and increasing the release of glucose from the liver. These effects make this compound a valuable tool for studying the role of beta-adrenergic receptors in various physiological processes.
属性
IUPAC Name |
1-carbazol-9-yl-3-(2,3-dihydroindol-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O/c26-18(15-24-14-13-17-7-1-4-10-21(17)24)16-25-22-11-5-2-8-19(22)20-9-3-6-12-23(20)25/h1-12,18,26H,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZYWFSYMQSEIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CC(CN3C4=CC=CC=C4C5=CC=CC=C53)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(9H-carbazol-9-yl)-3-(2,3-dihydro-1H-indol-1-yl)propan-2-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2950364.png)



![1-(p-tolyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2950369.png)
![13-[2-O-(6-Deoxy-beta-D-glucopyranosyl)-3-O-beta-D-glucopyranosyl-beta-D-glucopyranosyloxy]kaura-16-ene-18-oic acid beta-D-glucopyranosyl ester](/img/structure/B2950371.png)

![(1H-benzo[d]imidazol-5-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone](/img/structure/B2950374.png)
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2950376.png)
![1-[1-[(4-Chlorophenyl)methyl]benzimidazol-2-yl]ethanol](/img/structure/B2950378.png)
![1-[(Cyclohexylcarbamoyl)amino]-1-oxopropan-2-yl 6-chloropyridine-3-carboxylate](/img/structure/B2950379.png)
![6-(4-((3-Fluoro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2950382.png)
